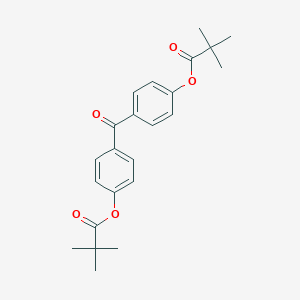

4,4'-Bis(trimethylacetoxy)benzophenone

Beschreibung

Contextualization of Benzophenone (B1666685) Core Structure in Contemporary Chemistry

The benzophenone core, a diarylketone with the formula (C₆H₅)₂CO, represents a fundamental and widely utilized structural motif in modern chemistry. researchgate.netwikipedia.org Its inherent properties, including the presence of two phenyl rings flanking a carbonyl group, create a conjugated system that is readily subject to chemical modification. This structure serves as a versatile scaffold for the synthesis of a vast array of derivatives with tailored functionalities. The chemistry of benzophenone is rich and varied, with the carbonyl group and the aromatic rings providing multiple sites for reaction. It is a common building block in organic synthesis and its derivatives have found applications in numerous fields. researchgate.net

Overview of Functionalized Benzophenones in Specialized Applications

The true value of the benzophenone scaffold is realized through the introduction of functional groups onto its phenyl rings. These modifications can dramatically alter the molecule's physical and chemical properties, leading to a broad spectrum of specialized applications. One of the most prominent roles of functionalized benzophenones is as photoinitiators in ultraviolet (UV) curing applications for inks, coatings, and adhesives. wikipedia.org Upon absorption of UV light, the benzophenone moiety can initiate polymerization reactions.

Furthermore, benzophenone derivatives are integral to the development of advanced materials. For instance, they are used in the synthesis of high-performance polymers and can be incorporated into materials to act as UV stabilizers, protecting them from degradation. wikipedia.org In the realm of medicinal chemistry, the benzophenone structure is found in various pharmacologically active compounds. nih.gov The ability to functionalize the benzophenone core allows for the fine-tuning of properties such as solubility, reactivity, and absorption characteristics, making it a key component in the design of new materials and molecules. For example, the introduction of diethylamino groups, as seen in 4,4'-bis(N,N-diethylamino)benzophenone, has been shown to enhance the degree of conversion in photopolymerization processes for applications like dental 3D printing. nih.govnih.gov

Rationale for Investigating 4,4'-Bis(trimethylacetoxy)benzophenone within the Scope of Benzophenone Derivatives

The subject of this article, this compound, also known as 4,4'-dipivaloyloxybenzophenone, is a prime example of a strategically functionalized benzophenone. The introduction of trimethylacetoxy (pivaloyloxy) groups at the 4 and 4' positions of the benzophenone core is a deliberate modification aimed at imparting specific properties to the molecule.

The synthesis of this compound can be logically achieved through the esterification of 4,4'-dihydroxybenzophenone (B132225) with pivaloyl chloride. This type of reaction is a standard method for producing benzophenone esters. For instance, the related compound 4,4′-diacryloyloxybenzophenone is synthesized from 4,4′-dihydroxybenzophenone and acryloyl chloride. researchgate.net

The rationale for investigating this compound stems from the potential advantages conferred by the bulky and hydrophobic trimethylacetoxy groups. These groups can be expected to enhance the solubility of the benzophenone derivative in non-polar polymer matrices and organic solvents, a crucial factor for its effective use as a photoinitiator or an additive in advanced materials. The steric hindrance provided by the tert-butyl moieties may also influence the photoreactivity of the benzophenone core, potentially leading to unique initiation or cross-linking behaviors in polymer systems. The study of such derivatives is driven by the continuous search for novel photoinitiators with improved performance, such as enhanced solubility, reduced migration, and tailored reactivity for specific polymerization applications.

Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 112004-83-8 | C23H26O5 | 382.45 | 173-174 chemicalbook.com |

| 4,4'-Dihydroxybenzophenone | 611-99-4 | C13H10O3 | 214.22 | 213-215 sigmaaldrich.com |

| Benzophenone | 119-61-9 | C13H10O | 182.22 | 48.5 |

| 4,4'-Bis(dimethylamino)benzophenone | 90-94-8 | C17H20N2O | 268.35 | 172-175 sigmaaldrich.com |

| 4,4'-Bis(diethylamino)benzophenone | 90-93-7 | C21H28N2O | 324.46 | 89-92 chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O5/c1-22(2,3)20(25)27-17-11-7-15(8-12-17)19(24)16-9-13-18(14-10-16)28-21(26)23(4,5)6/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYGBVWDYRYTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408474 | |

| Record name | 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112004-83-8 | |

| Record name | 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-((2,2-DIMETHYLPROPANOYL)OXY)BENZOYL)PHENYL PIVALATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Bis Trimethylacetoxy Benzophenone

Strategies for Benzophenone (B1666685) Core Synthesis

The foundational step in synthesizing 4,4'-Bis(trimethylacetoxy)benzophenone is the creation of its central diarylketone structure, specifically 4,4'-dihydroxybenzophenone (B132225), which serves as the immediate precursor. Two primary strategies dominate this field: the classical Friedel-Crafts acylation and modern palladium-catalyzed coupling reactions.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation, a cornerstone of aromatic chemistry since its discovery in 1877, remains a widely used method for synthesizing aromatic ketones. nih.govsapub.org The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sapub.orgnih.gov

For the synthesis of the 4,4'-dihydroxybenzophenone core, a common approach involves the reaction of phenol with p-hydroxybenzoic acid. This process is typically facilitated by strong acid catalysts that also act as dehydrating agents. One documented method utilizes a mixture of methanesulfonic acid and polyphosphoric acid in an organic solvent like cyclohexane. google.com The reaction proceeds by activating the carboxylic acid group of p-hydroxybenzoic acid, which then acts as an electrophile, attacking the electron-rich phenol ring, primarily at the para position due to steric and electronic factors, to yield the desired 4,4'-disubstituted product. The use of a dehydrating agent, such as phosphorus pentoxide (P₂O₅), can further drive the reaction to completion. google.com Yields for this one-step synthesis of 4,4'-dihydroxybenzophenone from p-hydroxybenzoic acid and phenol have been reported to be above 90%, a significant improvement over older methods. google.com

Another Friedel-Crafts pathway involves the reaction of fluorobenzene with 4-fluorobenzoyl chloride, catalyzed by aluminum chloride, to produce 4,4'-difluorobenzophenone. googleapis.comgoogle.com This intermediate can then be converted to 4,4'-dihydroxybenzophenone through nucleophilic aromatic substitution of the fluorine atoms with hydroxide groups.

Table 1: Comparison of Friedel-Crafts Acylation Conditions for Benzophenone Core Synthesis

| Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Hydroxybenzoic Acid, Phenol | Methanesulfonic Acid, Polyphosphoric Acid, P₂O₅ | Cyclohexane | 81 | >90 | google.com |

| Fluorobenzene, 4-Fluorobenzoyl Chloride | Aluminum Chloride, Lithium Chloride | Not specified | Not specified | Not specified | google.com |

Palladium-Catalyzed Coupling Reactions of Substituted Benzoic Anhydrides

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for forming carbon-carbon bonds, offering milder conditions and greater functional group tolerance compared to classical methods. researchgate.netlibretexts.org Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings are instrumental in modern organic synthesis. libretexts.orgyoutube.com

The synthesis of the benzophenone core can be achieved by coupling an arylboronic acid with an aryl halide (Suzuki coupling) or an aryl organotin compound with an aryl halide (Stille coupling), followed by oxidation of an intermediate. libretexts.orgmdpi.com For instance, a 4-methoxyphenylboronic acid could be coupled with a 4-methoxybenzoyl chloride derivative under palladium catalysis. The resulting ketone's methoxy groups can then be cleaved using reagents like boron tribromide (BBr₃) to yield the 4,4'-dihydroxybenzophenone precursor.

These cross-coupling methods are particularly valuable for constructing complex and highly functionalized benzophenone analogues. mdpi.comnih.gov The choice of catalyst, typically a palladium precursor like Pd(OAc)₂ or Pd(PPh₃)₄, along with a suitable ligand and base, is crucial for achieving high efficiency and selectivity. libretexts.orgmdpi.com

Introduction of Substituent Groups at the 4,4'-Positions

Once the 4,4'-dihydroxybenzophenone core is synthesized, the next critical phase is the introduction of the trimethylacetoxy groups. This involves esterification and requires precise control to ensure the correct substitution pattern.

Esterification Reactions for Trimethylacetoxy Moieties

The trimethylacetoxy groups are installed via an esterification reaction, specifically acylation of the hydroxyl groups of 4,4'-dihydroxybenzophenone. The most common acylating agent for this transformation is pivaloyl chloride (trimethylacetyl chloride).

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and activate the hydroxyl groups. The 4,4'-dihydroxybenzophenone is dissolved in a suitable solvent, and the pivaloyl chloride is added, often at a reduced temperature to control the reaction's exothermicity. The resulting product, this compound, can then be isolated and purified through standard techniques like recrystallization. This step converts the precursor into the final target compound. chemicalbook.com

Reaction Scheme: 4,4'-Dihydroxybenzophenone + 2 Pivaloyl Chloride → this compound + 2 HCl

Regioselective Functionalization Techniques

Regioselectivity, or the control of the position of chemical bond formation, is paramount in this synthesis. The desired 4,4'- substitution pattern is typically achieved not by functionalizing an unsubstituted benzophenone, but by starting with precursors that already contain functional groups at the para positions.

In the Friedel-Crafts approach, the reaction between p-hydroxybenzoic acid and phenol inherently directs the substitution to the desired positions. google.com The directing effects of the hydroxyl and carboxyl groups on the starting materials guide the electrophilic aromatic substitution to yield the 4,4'-isomer as the major product.

Similarly, in palladium-catalyzed cross-coupling strategies, the use of para-substituted starting materials, such as 4-bromophenol or 4-iodobenzoic acid derivatives, ensures that the final benzophenone core is functionalized at the correct 4 and 4' positions. mdpi.com The specificity of these coupling reactions allows for the precise construction of the desired isomer, avoiding the formation of complex product mixtures that would require difficult separation. nih.gov

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on the development of protocols that are not only efficient but also environmentally benign. hilarispublisher.comresearchgate.net The synthesis of this compound and its precursors can benefit from these advanced and sustainable approaches.

Green chemistry principles encourage the reduction or elimination of hazardous substances. youtube.comscispace.com In the context of benzophenone synthesis, this includes replacing hazardous solvents and corrosive acids used in traditional Friedel-Crafts reactions with more environmentally friendly alternatives. hilarispublisher.comresearchgate.net For example, solid acid catalysts or recyclable ionic liquids can be employed to minimize waste and catalyst disposal issues. google.com

Advanced protocols may also involve the use of alternative energy sources, such as microwave irradiation or sonication, to accelerate reaction rates and potentially improve yields and reduce side-product formation. Furthermore, biocatalytic methods are gaining traction as a green alternative. Engineered microorganisms can be used to produce key intermediates like 2,4,6-trihydroxybenzophenone from simple precursors such as sodium benzoate, offering a pathway that avoids harsh reagents and conditions. nih.gov These biological systems represent a frontier in the sustainable production of complex chemical compounds. nih.gov

Microwave-Assisted Synthesis of Benzophenone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The direct interaction of microwaves with the polar molecules in a reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and higher product yields compared to conventional heating methods.

The synthesis of this compound can be efficiently achieved through the microwave-assisted esterification of 4,4'-dihydroxybenzophenone with trimethylacetic anhydride. In a typical procedure, 4,4'-dihydroxybenzophenone and an excess of trimethylacetic anhydride are subjected to microwave irradiation. The reaction can be performed with or without a catalyst. The high temperatures and pressures achieved in a sealed microwave reactor vessel drive the reaction to completion in a fraction of the time required by conventional methods.

A representative microwave-assisted synthesis is outlined in the following table:

| Parameter | Value |

| Reactants | 4,4'-dihydroxybenzophenone, Trimethylacetic anhydride |

| Catalyst | (Optional) Acid or base catalyst |

| Solvent | (Optional) High-boiling point, microwave-transparent solvent |

| Microwave Power | 100-300 W |

| Temperature | 150-200 °C |

| Reaction Time | 5-15 minutes |

| Typical Yield | > 90% |

This interactive table summarizes the general conditions for the microwave-assisted synthesis of this compound.

The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess anhydride is quenched. The product is then isolated and purified. This method offers a green and efficient alternative to traditional synthetic routes, which often involve prolonged reaction times and the use of hazardous solvents.

Q-Tube System Applications in Synthesis

The Q-Tube system is a safe and efficient alternative to microwave reactors for performing chemical reactions under elevated pressure and temperature. It consists of a sealed glass tube that allows for the superheating of solvents, thereby accelerating reaction rates in a manner similar to microwave heating. The Q-Tube is particularly advantageous for its simplicity, cost-effectiveness, and suitability for parallel synthesis.

The esterification of 4,4'-dihydroxybenzophenone to yield this compound can be effectively carried out in a Q-Tube reactor. The reactants, 4,4'-dihydroxybenzophenone and trimethylacetic anhydride, are placed in the Q-Tube, which is then sealed and heated in a heating block. The build-up of pressure within the tube allows the reaction to proceed at a temperature above the normal boiling point of the anhydride, leading to a significant reduction in reaction time. mdpi.com

Key parameters for a Q-Tube synthesis are presented below:

| Parameter | Value |

| Reactants | 4,4'-dihydroxybenzophenone, Trimethylacetic anhydride |

| Catalyst | (Optional) Acid or base catalyst |

| Temperature | 150-220 °C |

| Reaction Time | 15-45 minutes |

| Pressure | Autogenously generated |

| Typical Yield | > 85% |

This interactive table outlines typical conditions for the synthesis of this compound using a Q-Tube system.

The Q-Tube system offers a practical approach for laboratories without access to dedicated microwave synthesizers, providing a comparable enhancement of reaction rates through controlled heating under pressure. mdpi.com

Isolation and Purification Techniques

Following the synthesis of this compound, the crude product must be isolated from the reaction mixture and purified to remove any unreacted starting materials, by-products, and catalysts. Common techniques for the purification of benzophenone derivatives include recrystallization and column chromatography.

Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The crude product is dissolved in the minimum amount of the hot solvent mixture, and upon cooling, the purified product crystallizes out, leaving impurities in the solution. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography: For a higher degree of purification, column chromatography is employed. A solution of the crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. For this compound, a common eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed by evaporation to yield the purified compound. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Advanced Spectroscopic and Computational Analysis of 4,4 Bis Trimethylacetoxy Benzophenone

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The spectrum for 4,4'-Bis(trimethylacetoxy)benzophenone is predicted to be dominated by absorptions from its ketone and ester functional groups, as well as its aromatic rings.

Key Predicted FT-IR Absorption Bands:

C=O Stretching (Ketone): A strong, sharp absorption band is expected in the region of 1650-1670 cm⁻¹ . This peak is characteristic of the diaryl ketone carbonyl group in the benzophenone (B1666685) core.

C=O Stretching (Ester): Another strong absorption, distinct from the ketonic carbonyl, is predicted around 1750-1760 cm⁻¹ . This is attributed to the carbonyl group of the trimethylacetoxy (pivaloyl) esters.

C-O Stretching (Ester): Two distinct C-O stretching bands are anticipated. An asymmetric stretch (Ar-O) is expected around 1200-1250 cm⁻¹ , and a symmetric stretch (O-C=O) should appear near 1100-1150 cm⁻¹ . These are characteristic of the ester linkage.

Aromatic C=C Stretching: Several medium to weak bands are expected between 1450 cm⁻¹ and 1600 cm⁻¹ , corresponding to the carbon-carbon stretching vibrations within the two phenyl rings.

Aliphatic C-H Stretching: Vibrations from the methyl groups of the tert-butyl substituents are predicted to appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

Aromatic C-H Stretching: These vibrations are expected as weaker bands above 3000 cm⁻¹ .

Aromatic C-H Bending: Out-of-plane bending vibrations for the para-substituted rings are predicted to cause a strong band in the 800-860 cm⁻¹ region.

Predicted FT-IR Data Table

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| > 3000 | Weak | Aromatic C-H Stretch |

| 2850-2970 | Medium-Strong | Aliphatic C-H Stretch (tert-butyl) |

| 1750-1760 | Strong | Ester C=O Stretch |

| 1650-1670 | Strong | Ketone C=O Stretch |

| 1450-1600 | Medium-Weak | Aromatic C=C Stretch |

| 1200-1250 | Strong | Asymmetric C-O Stretch (Ester) |

| 1100-1150 | Strong | Symmetric C-O Stretch (Ester) |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations tend to produce strong Raman signals.

Key Predicted Raman Active Modes:

Symmetric Aromatic Ring Breathing: A strong, characteristic peak is expected around 1600 cm⁻¹ , corresponding to the symmetric vibration of the benzene rings. This mode is often strong in the Raman spectrum of aromatic compounds.

Ketone C=O Stretch: The ketonic carbonyl stretch, predicted around 1650-1670 cm⁻¹ , should also be visible in the Raman spectrum, though it may be less intense than in the IR spectrum.

Aliphatic C-H Stretching: The C-H stretching modes of the tert-butyl groups (2850-2970 cm⁻¹) are also expected to be prominent.

Other Aromatic Modes: Other ring vibrations will appear in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.

Predicted Raman Spectroscopy Data Table

| Predicted Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2850-2970 | Strong | Aliphatic C-H Stretch (tert-butyl) |

| 1650-1670 | Medium | Ketone C=O Stretch |

| ~1600 | Strong | Symmetric Aromatic Ring Breathing |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. Due to the molecule's symmetry, a relatively simple spectrum is predicted.

Predicted ¹H NMR Chemical Shifts:

Aromatic Protons: The benzophenone core has two types of aromatic protons. The protons ortho to the ketone (and meta to the ester) and the protons meta to the ketone (and ortho to the ester) are in different chemical environments. They are expected to appear as two distinct doublets in the aromatic region (7.0-8.0 ppm ). The protons closer to the electron-withdrawing ketone group would be further downfield.

tert-Butyl Protons: The two trimethylacetoxy groups are equivalent due to the molecule's symmetry. Each group contains nine equivalent protons from the three methyl groups. This will result in a single, strong singlet in the upfield region, predicted around 1.3-1.5 ppm . This signal would integrate to 18 protons.

Predicted ¹H NMR Data Table

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.5-7.9 | Doublet | 4H | Aromatic Protons (ortho to ketone) |

| 7.1-7.4 | Doublet | 4H | Aromatic Protons (meta to ketone) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Chemical Shifts:

Ketone Carbonyl Carbon: The central ketone carbonyl carbon is expected to have a chemical shift in the far downfield region, around 195-197 ppm .

Ester Carbonyl Carbon: The carbonyl carbons of the two equivalent ester groups are predicted to appear around 176-178 ppm .

Aromatic Carbons: Due to symmetry, four distinct signals are expected for the aromatic carbons.

The carbon attached to the ester group (C-O) is predicted around 150-155 ppm .

The carbon attached to the ketone group (C-C=O) is predicted around 135-140 ppm .

The two remaining aromatic carbons (CH) will appear between 120-135 ppm .

tert-Butyl Carbons: Two signals are expected for the tert-butyl groups.

The quaternary carbon (-C (CH₃)₃) is predicted around 39-41 ppm .

The methyl carbons (-C(CH₃ )₃) are predicted further upfield, around 27-29 ppm .

Predicted ¹³C NMR Data Table

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 195-197 | Ketone C=O |

| 176-178 | Ester C=O |

| 150-155 | Aromatic C-O |

| 135-140 | Aromatic C-C=O |

| 120-135 | Aromatic CH (2 signals) |

| 39-41 | Quaternary C of tert-butyl |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation. The molecular formula for this compound is C₂₃H₂₆O₅, with a calculated molecular weight of approximately 382.45 g/mol .

Predicted Mass Spectrometry Data:

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 382 . This peak corresponds to the intact molecule with one electron removed.

Key Fragmentation Patterns: The structure suggests several likely fragmentation pathways.

Loss of a pivaloyl group (•C(CH₃)₃CO): Fragmentation could involve the loss of a pivaloyl radical (mass ≈ 85), leading to a significant peak at m/z = 297 .

Loss of a tert-butyl group (•C(CH₃)₃): A very common fragmentation for pivaloyl esters is the loss of the stable tert-butyl radical (mass ≈ 57), which would generate a fragment ion at m/z = 325 . The formation of the tert-butyl cation itself would result in a prominent peak at m/z = 57 .

Cleavage at the Ketone: The molecule could cleave at the ketone group. A common fragmentation for benzophenones is the formation of the benzoyl cation (C₆H₅CO⁺, m/z = 105) or substituted benzoyl cations. In this case, a pivaloyloxyphenylcarbonyl cation would be expected at m/z = 205 .

Predicted Mass Spectrometry Fragmentation Table

| Predicted m/z | Possible Fragment Ion |

|---|---|

| 382 | [M]⁺ (Molecular Ion) |

| 325 | [M - C(CH₃)₃]⁺ |

| 297 | [M - COC(CH₃)₃]⁺ |

| 205 | [COC₆H₄OCOC(CH₃)₃]⁺ |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the molecular orbital energies and the photophysical processes that occur upon absorption of light.

The UV-Vis spectrum of benzophenone derivatives is characterized by two primary absorption bands corresponding to different electronic transitions.

π → π* Transition: This is a high-intensity absorption band, typically found at shorter wavelengths (around 250-260 nm for the parent benzophenone). This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, encompassing the delocalized aromatic system.

n → π* Transition: This is a lower-intensity, symmetry-forbidden absorption band that appears at longer wavelengths (around 330-350 nm in nonpolar solvents for benzophenone). It corresponds to the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to a π* antibonding orbital.

For this compound, the trimethylacetoxy (-OCOC(CH₃)₃) groups are expected to act as auxochromes. These electron-donating groups can cause a bathochromic (red) shift in the π → π* transition due to the extension of the conjugated system. The effect on the n → π* transition is also significant; in polar solvents, this band typically undergoes a hypsochromic (blue) shift because of the stabilization of the non-bonding ground state orbital by the solvent. missouri.edu

Table 1: Expected UV-Vis Absorption Maxima for this compound in Different Solvents

| Solvent | Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (M-1cm-1) |

|---|---|---|---|

| Hexane (Nonpolar) | n → π* | ~340-350 | Low (~100-200) |

| π → π* | ~270-280 | High (>15,000) | |

| Ethanol (Polar) | n → π* | ~330-340 | Low (~100-200) |

| π → π* | ~275-285 | High (>15,000) |

Note: These are estimated values based on the known behavior of benzophenone and its derivatives. missouri.eduscialert.net

Benzophenone and its derivatives are generally characterized by very weak fluorescence at room temperature. This is due to a highly efficient process called intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). The small energy gap between the S₁ (n, π) and T₁ (n, π) states facilitates this rapid transition, which occurs on a picosecond timescale.

Consequently, this compound is expected to exhibit negligible prompt fluorescence. However, like benzophenone, it may display delayed fluorescence, particularly at higher temperatures. acs.org This phenomenon occurs when molecules in the triplet state are thermally re-excited back to the singlet state, from which they can then fluoresce.

Phosphorescence is the hallmark of the benzophenone chromophore and provides a direct window into the properties of its lowest triplet state (T₁). This emission results from the spin-forbidden radiative decay from the T₁ state back to the singlet ground state (S₀).

Due to the high efficiency of intersystem crossing, the triplet state is readily populated upon UV excitation. The phosphorescence of benzophenone derivatives is typically observed at low temperatures (e.g., 77 K in a frozen solvent matrix) to minimize non-radiative decay pathways. hitachi-hightech.com The emission spectrum is often structured, with peaks corresponding to vibrational energy levels of the ground state. hitachi-hightech.com The phosphorescence lifetime (τp) for benzophenone is in the millisecond range in rigid media. nih.gov The trimethylacetoxy substituents are not expected to drastically alter the fundamental phosphorescence characteristics, though they may slightly shift the emission wavelength.

Table 2: Expected Phosphorescence Properties of this compound

| Parameter | Expected Value | Conditions |

|---|---|---|

| Emission Maximum (0-0 band) | ~410-420 nm | 77 K, Ethanol glass |

| Phosphorescence Lifetime (τp) | 1-5 ms | 77 K, Ethanol glass |

| Triplet State Energy (ET) | ~69-70 kcal/mol | Calculated from emission max |

Note: Values are extrapolated from data on benzophenone and related derivatives. hitachi-hightech.comnih.govnih.gov

Advanced Spectroscopic Techniques

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as radicals. The triplet state of benzophenone is biradical in nature, but its lifetime is often too short for direct ESR detection under standard conditions.

However, ESR is exceptionally useful for detecting the benzophenone ketyl radical, which is a key intermediate in the photoreduction of benzophenone. researchgate.net Upon UV irradiation in the presence of a hydrogen-donating solvent (like isopropanol), the excited triplet state of benzophenone abstracts a hydrogen atom, forming two radical species: the benzophenone ketyl radical and a radical derived from the solvent. cdnsciencepub.comresearchgate.net

For this compound, irradiation in a suitable solvent would be expected to produce the corresponding ketyl radical. The ESR spectrum would provide information about the distribution of the unpaired electron spin density across the molecule through the analysis of hyperfine coupling constants. cdnsciencepub.com

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of molecular structure and properties. researchgate.net

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable conformation, including the dihedral (twist) angle between the two phenyl rings. In substituted benzophenones, this angle is a balance between steric hindrance and electronic conjugation and typically ranges from 40° to 65°. nih.govresearchgate.net

Calculate Molecular Orbital Energies: Predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is related to the energy of the lowest electronic transition. DFT can confirm that the LUMO is primarily located on the carbonyl group (π* character), while the HOMO is spread across the phenyl rings. scialert.net

Simulate Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, providing a theoretical UV-Vis spectrum that can be compared with experimental results. chemrxiv.org

Analyze Excited States: Computational models can help elucidate the nature of the S₁ and T₁ states and calculate the singlet-triplet energy gap, providing insight into the efficiency of intersystem crossing. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical tool for investigating the electronic properties and energetics of complex organic molecules like this compound. chemrxiv.org By solving the Schrödinger equation within the framework of DFT, researchers can compute a variety of molecular descriptors that are crucial for understanding the molecule's reactivity, stability, and spectroscopic behavior. chemrxiv.org

DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can be utilized to determine key parameters. chemrxiv.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, ionization potential, electron affinity, and dipole moment. chemrxiv.orgnih.gov The HOMO-LUMO energy gap is a particularly important descriptor, as it provides insights into the molecule's kinetic stability and its light-absorption properties. bwise.kr A smaller energy gap generally corresponds to a higher reactivity and a bathochromic (red) shift in the UV-visible absorption spectrum. chemrxiv.org

In studies of related benzophenone derivatives, DFT calculations have been instrumental in correlating electronic properties with observed activities. For instance, research on 4-(4-methylphenylthio)benzophenone highlighted how the extent of π-conjugation and delocalization, as calculated by DFT, influences its photoinitiating properties. chemrxiv.org Similarly, DFT computations can reveal how substituents, such as the trimethylacetoxy groups in this compound, modulate the electronic distribution across the benzophenone core.

The table below presents a representative set of electronic and energetic parameters that could be obtained for this compound using DFT calculations, based on typical values for similar aromatic ketones.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Kinetic stability and electronic transitions |

| Ionization Potential | 7.2 eV | Energy required to remove an electron |

| Electron Affinity | 1.1 eV | Energy released upon gaining an electron |

| Dipole Moment | 2.5 D | Molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides a static picture of the molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape and intermolecular interactions over time. nih.govmdpi.comnih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred three-dimensional arrangements of this compound and how it interacts with its environment, such as solvents or biological macromolecules. nih.govnih.gov

For benzophenone and its derivatives, conformational flexibility, particularly the torsion angles between the phenyl rings and the central carbonyl group, is a key determinant of their properties. nih.govresearchgate.net MD simulations can map the potential energy surface associated with these rotations, identifying the most stable, low-energy conformations. researchgate.net In a study on benzophenone-sensitized charge transfer, MD simulations revealed that the solvent environment significantly influences the conformational distribution, which in turn gates the charge transfer process. nih.gov

Furthermore, MD simulations are invaluable for studying the non-covalent interactions that govern the binding of benzophenone derivatives to biological targets. bwise.krnih.gov By placing the molecule in a simulated active site of a protein, researchers can observe the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. bwise.kr This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, MD simulations have been used to explore the binding of benzophenone derivatives to the androgen receptor, identifying key amino acid residues involved in the interaction. bwise.kr

The following table outlines the types of insights that can be gained from MD simulations of this compound.

| Simulation Aspect | Information Gained | Relevance |

|---|---|---|

| Conformational Sampling | Preferred torsion angles, rotational energy barriers | Understanding molecular shape and flexibility |

| Solvent Effects | Solvation free energy, radial distribution functions | Predicting solubility and behavior in different media |

| Protein-Ligand Docking | Binding affinity, interaction patterns | Elucidating biological activity and mechanism of action |

| Root Mean Square Deviation (RMSD) | Structural stability of the molecule or complex over time | Assessing the reliability of the simulation |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule | Identifying rigid and flexible regions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling provides a statistical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.govsemanticscholar.orgnih.govresearchgate.net By developing mathematical models based on molecular descriptors, QSAR can be used to predict the activity of novel or untested compounds, thereby accelerating the drug discovery and development process. nih.govnih.govelsevierpure.commdpi.comnih.gov

For a class of compounds like benzophenone derivatives, a QSAR study would typically involve a training set of molecules with known activities. nih.govnih.govresearchgate.net A wide range of descriptors, including physicochemical properties (e.g., logP, molar refractivity), electronic parameters (from DFT calculations), and topological indices, are calculated for each molecule. nih.govnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that best describes the relationship between these descriptors and the observed activity. nih.govnih.gov

QSAR studies on benzophenone derivatives have been successfully applied to predict their antimalarial activity. nih.govsemanticscholar.orgnih.govresearchgate.net In one such study, descriptors like potential energy, dipole moment, and electron affinity were found to be significant in determining the antimalarial efficacy. nih.gov The predictive power of the developed QSAR model was validated using a separate test set of compounds, demonstrating its utility in guiding the synthesis of new and more potent analogues. nih.govresearchgate.net

While a specific QSAR model for this compound is not available, the principles of QSAR could be readily applied to predict its potential activities, such as antioxidant or anticancer properties, based on a dataset of structurally related compounds. The table below illustrates the key components of a hypothetical QSAR study involving this compound.

| QSAR Component | Description | Example for this compound |

|---|---|---|

| Biological Activity | The endpoint to be predicted (e.g., IC50, EC50). | Hypothetical antioxidant activity (e.g., DPPH scavenging). |

| Molecular Descriptors | Numerical representations of molecular properties. | LogP, HOMO/LUMO energies, molecular weight, number of rotatable bonds. |

| Statistical Method | Algorithm used to build the predictive model. | Multiple Linear Regression, Partial Least Squares, Random Forest. |

| Model Validation | Assessment of the model's predictive performance. | Internal (cross-validation) and external validation using a test set. |

| Applicability Domain | The chemical space in which the model provides reliable predictions. | Defined by the structural and physicochemical properties of the training set. mdpi.com |

Photochemical Reactivity and Mechanisms of 4,4 Bis Trimethylacetoxy Benzophenone

Photoinitiation Mechanisms of Benzophenone (B1666685) Derivatives

Photoinitiators are compounds that, upon absorbing light, generate reactive species capable of initiating polymerization or other chemical reactions. hampfordresearch.com Benzophenone and its derivatives are classic examples of photoinitiators that can operate through two primary pathways: Type I (cleavage) and Type II (hydrogen abstraction).

Type-I (Cleavage) Photoinitiator Pathways

Type I photoinitiators undergo a unimolecular bond cleavage upon excitation to form two free radicals. researchgate.netsigmaaldrich.comuvabsorber.com This process, often referred to as α-cleavage, is characteristic of compounds with a benzoin (B196080) or acetophenone-like structure where the bond adjacent to the carbonyl group is susceptible to breaking. While benzophenone itself does not primarily undergo this type of cleavage, certain derivatives can be engineered to favor this pathway.

Type-II (Hydrogen Abstraction) Photoinitiator Mechanisms

4,4'-Bis(trimethylacetoxy)benzophenone, like its parent compound benzophenone, primarily functions as a Type II photoinitiator. uvabsorber.combomar-chem.com This mechanism is a bimolecular process. hampfordresearch.comresearchgate.net Upon absorption of UV radiation, the benzophenone derivative is promoted to an excited singlet state (S1), which then rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable triplet state (T1). acs.orgedinst.com This excited triplet state is the key reactive species.

The triplet state benzophenone derivative then abstracts a hydrogen atom from a suitable hydrogen donor (often a co-initiator like an amine or an alcohol) to generate a ketyl radical and a radical from the hydrogen donor. researchgate.netbomar-chem.com These newly formed radicals are the species that initiate the polymerization process. The efficiency of this process is dependent on the nature of the hydrogen donor and its concentration in the system.

Excited State Dynamics and Photophysical Processes

The photochemical reactivity of this compound is intrinsically linked to the dynamics of its excited states and the efficiency of various photophysical processes.

Intersystem Crossing Efficiency and Triplet State Lifetimes

A defining characteristic of benzophenone and its derivatives is their remarkably high intersystem crossing (ISC) quantum yield, which approaches unity (~100%). edinst.comedinst.com This means that nearly every molecule that absorbs a photon and reaches the S1 state is converted to the T1 state. This high efficiency is a key factor in their effectiveness as Type II photoinitiators. The ISC in benzophenone from the S1(n,π) state occurs on an ultrafast timescale, with studies suggesting it can be as fast as sub-picosecond. acs.orgresearchgate.net The process is thought to involve an intermediate state, possibly a vibrationally hot T1 state or an interaction with a higher triplet state like T2(π,π). acs.orgacs.org

The lifetime of the triplet state is another critical parameter. It needs to be long enough to allow for the bimolecular hydrogen abstraction reaction to occur. The triplet lifetime of benzophenone can vary significantly depending on the environment, such as the solvent and temperature. edinst.comacs.org In the absence of quenchers or hydrogen donors, the triplet state decays back to the ground state.

Table 1: Photophysical Properties of Benzophenone Derivatives

| Property | Value/Description | Source |

| Intersystem Crossing (ISC) Quantum Yield | Approaching 100% | edinst.comedinst.com |

| Intersystem Crossing Timescale | Sub-picosecond to picoseconds | acs.orgresearchgate.net |

| Triplet State Lifetime | Varies with solvent and temperature | edinst.comacs.org |

Influence of Molecular Structure on Photoreactivity

The introduction of substituents onto the benzophenone core, such as the 4,4'-bis(trimethylacetoxy) groups, can influence its photoreactivity. These substituents can affect the energy levels of the excited states and the electron distribution within the molecule. acs.org The trimethylacetoxy groups, being ester functionalities, can potentially influence the n-π* and π-π* transitions, which are fundamental to the photochemistry of benzophenones. acs.org The degree of π-conjugation and delocalization within the molecule are key factors in determining the photoinitiating properties. chemrxiv.org Modifications to the aryl groups can alter the absorption characteristics and the efficiency of the initiation process. mdpi.com

Photolysis Studies and Quantum Yield Determination

Photolysis studies are essential for understanding the degradation of the photoinitiator and for determining the quantum yield of the initiation process. The quantum yield represents the efficiency of a particular photochemical event (e.g., radical formation) per photon absorbed. For Type II photoinitiators like this compound, the quantum yield of initiation will be dependent on the efficiency of both intersystem crossing and the subsequent hydrogen abstraction step. The latter is influenced by the concentration and reactivity of the hydrogen donor. Studies on similar benzophenone derivatives have shown that the polymerization rate and final conversion are dependent on the concentration of the photoinitiator and co-initiator, as well as the light intensity. researchgate.net

Photosensitization Capabilities and Energy Transfer Processes

Like its parent compound, benzophenone, this compound is expected to be an effective photosensitizer. Upon absorption of ultraviolet (UV) light, it undergoes efficient intersystem crossing from the initial singlet excited state (S1) to a long-lived triplet excited state (T1). nih.gov This triplet state is the key intermediate in its photosensitizing actions.

The energy of the triplet state is a critical factor in determining its photosensitization capabilities. For benzophenone, the lowest triplet excited state (n-π*) has an energy of approximately 290 kJ mol⁻¹. nih.gov This energy is high enough to be transferred to a variety of other molecules, promoting them to their own triplet states and thereby initiating subsequent chemical reactions. This process, known as triplet-triplet energy transfer, is a cornerstone of benzophenone's utility as a photosensitizer in organic synthesis and photobiology. chemrxiv.orgnih.gov

A common mechanism for energy transfer is the Dexter energy transfer, a short-range process that involves the exchange of electrons between the photosensitizer and the acceptor molecule. chemrxiv.org this compound can transfer its triplet energy to substrates with lower triplet energy levels, such as various alkenes and dienes, to facilitate reactions like [2+2] cycloadditions. chemrxiv.orgnih.gov

The trimethylacetoxy groups at the 4 and 4' positions are electron-donating by resonance, which can influence the energy of the triplet state. Studies on related compounds, such as di-para-methoxy benzophenone, have shown that such substituents can affect the photophysical properties, although the fundamental mechanism of photosensitization via the triplet state remains the same. acs.org It is also capable of producing singlet oxygen, a highly reactive species, by transferring its triplet energy to ground-state molecular oxygen. nih.gov

| Property | Value (Benzophenone as reference) | Implication for this compound |

| Intersystem Crossing Quantum Yield (Φ_ISC) | ~1 nih.gov | Expected to be high, leading to efficient triplet state formation. |

| Triplet State Energy (E_T) | ~290 kJ mol⁻¹ nih.gov | Sufficient for sensitizing a wide range of organic molecules. |

| Primary Energy Transfer Mechanism | Dexter Energy Transfer chemrxiv.org | Facilitates photosensitized reactions like cycloadditions. |

Photoreduction and Photopinacolization Reactions

A hallmark of benzophenone photochemistry is its ability to undergo photoreduction in the presence of a hydrogen donor. hilarispublisher.comyoutube.com Upon excitation to its triplet state, the electrophilic oxygen atom of the carbonyl group can abstract a hydrogen atom from a suitable donor, such as an alcohol or an alkane, to form a ketyl radical. hilarispublisher.comresearchgate.net

For this compound, this process would lead to the formation of a substituted diphenylketyl radical. The stability of this radical intermediate is a key factor influencing the rate of the photoreduction. Research on di-para-methoxy benzophenone has indicated that electron-donating substituents can stabilize the corresponding ketyl radical, thus affecting the kinetics of the photoreduction process. acs.org

In the absence of other radical traps, two of these ketyl radicals can dimerize to form a pinacol (B44631), a 1,2-diol. This specific type of photoreduction-dimerization is known as a photopinacolization reaction. youtube.comresearchgate.net The expected product from the photopinacolization of this compound would be 4,4',4'',4'''-tetrakis(trimethylacetoxy)benzopinacol.

The general mechanism for the photoreduction and subsequent photopinacolization is as follows:

Photoexcitation: The benzophenone derivative absorbs a photon and forms the triplet excited state.

Hydrogen Abstraction: The excited ketone abstracts a hydrogen atom from a donor molecule (e.g., isopropanol), forming a ketyl radical and a radical from the donor. researchgate.net

Dimerization (Pinacol Formation): Two ketyl radicals combine to form the pinacol product. youtube.comresearchgate.net

| Reactant | Hydrogen Donor | Key Intermediate | Product |

| This compound | Isopropanol | This compound ketyl radical | 4,4',4'',4'''-Tetrakis(trimethylacetoxy)benzopinacol |

Environmental Photochemistry and Degradation Pathways

The environmental fate of benzophenone derivatives is of significant interest due to their widespread use. nih.govproquest.com While specific data on this compound is scarce, the environmental photochemistry of other benzophenones provides valuable insights. Benzophenones can enter aquatic environments through various channels, including industrial discharge and the breakdown of consumer products. nih.govnih.gov

The primary environmental degradation process for many organic pollutants is photodegradation. For benzophenone-based compounds, this can occur through direct photolysis or indirect photo-oxidation initiated by photochemically produced reactive species like hydroxyl radicals. nih.gov However, many benzophenones exhibit high photostability. nih.gov

The trimethylacetoxy groups in this compound are esters. In the environment, ester groups can undergo hydrolysis, which could be a potential degradation pathway, leading to the formation of 4,4'-dihydroxybenzophenone (B132225) and pivalic acid. This hydrolysis could potentially be facilitated by microbial activity in soil and water. The resulting 4,4'-dihydroxybenzophenone is itself subject to further environmental degradation. nih.gov

Insufficient Information to Generate a Detailed Article on this compound

Following a comprehensive search of publicly available scientific literature and technical data, there is insufficient specific information to generate a detailed article on the chemical compound This compound that adheres to the provided outline.

The search yielded general information about the broader class of benzophenone derivatives and their applications as photoinitiators and UV stabilizers. However, specific research findings, data tables, and detailed discussions pertaining exclusively to this compound are not available in the public domain.

Therefore, it is not possible to construct a scientifically accurate and thorough article that strictly focuses on the requested topics for this particular compound without resorting to generalizations about the benzophenone class, which would violate the explicit instructions of the prompt.

Applications and Advanced Functional Materials Incorporating 4,4 Bis Trimethylacetoxy Benzophenone

Functional Materials Development

Supramolecular Assemblies and Templates for Polymerization

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to construct complex and functional architectures. In the realm of polymerization, benzophenone (B1666685) derivatives have been utilized as photoinitiators within supramolecular gels. These gels can act as templates, allowing for spatially controlled polymerization reactions upon exposure to light.

However, a comprehensive review of the scientific literature reveals a notable absence of specific research detailing the use of 4,4'-Bis(trimethylacetoxy)benzophenone in the formation of supramolecular assemblies or as a template for polymerization. While the core benzophenone structure is a known photoinitiator, the specific influence of the trimethylacetoxy groups on its self-assembly properties and templating efficacy has not been documented in available studies. Future research in this area could explore how these bulky ester groups might direct non-covalent interactions, potentially leading to novel supramolecular structures with unique photophysical properties.

Catalysis and Organic Transformations

The versatility of benzophenone derivatives extends into the field of catalysis, where they can act as ligands or photosensitizers in a variety of organic transformations.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a powerful tool in synthetic organic chemistry, enabling the formation of complex molecules with high efficiency and selectivity. While benzophenone-containing ligands have been explored in this context, there is currently no available research in the scientific literature that specifically investigates the role of this compound as a ligand or catalyst in transition metal-catalyzed reactions. The electron-donating or -withdrawing nature of the trimethylacetoxy substituents could theoretically influence the electronic properties of a metal center, but empirical data to support this is lacking.

Asymmetric Catalysis in Organic Synthesis

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical industry. Chiral benzophenone derivatives have been employed as ligands to induce stereoselectivity in various reactions. Despite this precedent, there are no specific studies available that describe the application of this compound in asymmetric catalysis. The achiral nature of this specific molecule would necessitate its use as a precursor to a chiral catalyst, a synthetic pathway that has not been reported.

Pharmaceutical and Biomedical Applications (General Benzophenone Derivatives)

While specific applications for this compound in materials science and catalysis are yet to be explored, the broader class of benzophenone derivatives has been extensively studied for its diverse biological activities. These findings provide a valuable context for the potential future investigation of this particular compound in the pharmaceutical and biomedical fields.

Anti-Inflammatory Activities

Numerous studies have highlighted the anti-inflammatory potential of benzophenone derivatives. nih.govscielo.br These compounds often exert their effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). scielo.br For instance, ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a benzophenone core structure. nih.gov

Research has demonstrated that modifications to the benzophenone scaffold can lead to derivatives with potent anti-inflammatory effects. Some synthetic benzophenone analogs have shown significant inhibition of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). mdpi.com The anti-inflammatory activity of various benzophenone derivatives is often evaluated using in vivo models, such as the croton oil-induced ear edema assay. nih.gov

| Benzophenone Derivative Class | Mechanism of Action | Observed Effects |

|---|---|---|

| Thiazole-containing derivatives | Inhibition of cyclooxygenase (COX) isoenzymes nih.gov | Significant reduction in ear edema in animal models nih.gov |

| Glucoside derivatives | Selective inhibition of COX-1 or COX-2 scielo.br | In vivo anti-inflammatory activity scielo.br |

| Naturally occurring benzophenones (from Garcinia smeathmannii) | Modulation of inflammatory mediators nih.gov | Inhibition of NO production and COX enzymes nih.gov |

| Benzoylphloroglucinol derivatives (from Hypericum sampsonii) | Inhibition of nitric oxide (NO) production mdpi.com | Downregulation of inducible nitric oxide synthase (iNOS) mdpi.com |

Antimicrobial Properties

The benzophenone scaffold has also been identified as a promising framework for the development of new antimicrobial agents. jmaterenvironsci.comnih.gov Both naturally occurring and synthetic benzophenone derivatives have demonstrated activity against a range of microbial pathogens, including bacteria and fungi. jst.go.jpnih.gov

For example, benzophenone derivatives isolated from Garcinia species have shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Synthetic strategies have also been employed to create novel benzophenone-containing compounds with enhanced antimicrobial properties. The incorporation of other bioactive moieties, such as 1,2,3-triazoles, onto the benzophenone structure has yielded compounds with interesting activity against both Gram-positive and Gram-negative bacteria. jmaterenvironsci.com

| Benzophenone Derivative Class | Target Organisms | Observed Activity |

|---|---|---|

| Benzophenone-1,2,3-triazole hybrids | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans jmaterenvironsci.com | In vitro antibacterial and antifungal activity jmaterenvironsci.comresearchgate.net |

| Benzophenone fused with Azetidinone | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumonia, Pseudomonas aeruginosa, Aspergillus niger, Pencillium chrysogenum nih.gov | Good inhibition against tested bacterial and fungal strains nih.gov |

| Garcinia benzophenones (e.g., garcinol, xanthochymol) | Methicillin-resistant Staphylococcus aureus (MRSA) jst.go.jpnih.gov | Minimum inhibitory concentrations comparable to vancomycin for some derivatives nih.gov |

α-Glucosidase Inhibitory Activity for Diabetes Management

The management of type 2 diabetes often involves strategies to control postprandial hyperglycemia, the sharp rise in blood glucose levels after a meal. One therapeutic approach is the inhibition of α-glucosidase, a key enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the intestine. By slowing down carbohydrate digestion, α-glucosidase inhibitors can effectively blunt the post-meal glucose spike.

The benzophenone scaffold has emerged as a promising pharmacophore for the design of novel α-glucosidase inhibitors. While direct studies on the α-glucosidase inhibitory activity of this compound are not extensively documented in publicly available literature, research on various other benzophenone derivatives has demonstrated significant inhibitory potential. These studies underscore the capacity of the benzophenone core to be chemically modified to yield potent α-glucosidase inhibitors.

For instance, studies on benzophenone O-glycosides have revealed their efficacy as α-glucosidase inhibitors. Certain synthesized benzophenone O-glycosides have exhibited potent inhibitory activity against α-glucosidase, with IC50 values indicating a higher potency than the standard drug, acarbose nih.gov. Similarly, a series of benzophenone semicarbazone derivatives have been screened for their in-vitro α-glucosidase inhibition activities, with several compounds identified as potential inhibitors nih.gov.

Further research into structurally related compounds has also shown promise. For example, some benzophenone derivatives isolated from mango leaves have demonstrated moderate α-glucosidase inhibitory activities rsc.orglongchangchemical.com. The inhibitory concentrations (IC50) for some of these natural and synthetic benzophenone derivatives are presented in the table below, illustrating the therapeutic potential of this class of compounds.

| Compound Type | Specific Derivative Example | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Benzophenone O-glycoside | Derivative 4 | 168.7 ± 13.9 | Acarbose | 569.3 ± 49.7 nih.gov |

| Benzophenone O-glycoside | Derivative 10 | 210.1 ± 23.9 | Acarbose | 569.3 ± 49.7 nih.gov |

| Benzophenone from Mango Leaves | Compound 1 | 284.93 ± 20.29 | Acarbose | Not specified in source |

| Benzophenone from Mango Leaves | Compound 13 | 239.60 ± 25.00 | Acarbose | Not specified in source |

| Benzophenone from Mango Leaves | Compound 14 | 297.37 ± 8.12 | Acarbose | Not specified in source |

These findings collectively suggest that the benzophenone framework is a viable starting point for developing new α-glucosidase inhibitors. The specific inhibitory activity of this compound would depend on how its trimethylacetoxy groups interact with the enzyme's active site, a subject that warrants further investigation.

Water-Soluble Photoinitiators for Biomedical Hydrogels

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, have garnered significant interest for biomedical applications such as tissue engineering, drug delivery, and 3D bioprinting. Photopolymerization is a widely used method for fabricating hydrogels due to its rapid curing rates and spatiotemporal control. This process relies on photoinitiators, molecules that generate reactive species (typically free radicals) upon exposure to light, which then initiate the polymerization of monomer units to form the hydrogel network.

Benzophenone and its derivatives are well-established as Type II photoinitiators tandfonline.com. Upon irradiation with UV light, the benzophenone molecule transitions to an excited triplet state. It then abstracts a hydrogen atom from a suitable donor molecule (a co-initiator, often a tertiary amine or an alcohol) to generate a ketyl radical and a donor-derived radical. Both of these radical species can initiate the polymerization of monomers like acrylates or methacrylates to form a crosslinked hydrogel.

A significant challenge in using benzophenone-based photoinitiators for biomedical hydrogels is their inherent hydrophobicity, which limits their solubility in aqueous precursor solutions rsc.org. For biomedical applications where hydrogels are formed in the presence of cells and biological molecules, the use of organic solvents is often precluded, making the development of water-soluble photoinitiators crucial nih.govnih.gov.

The precursor to this compound, which is 4,4'-dihydroxybenzophenone (B132225), serves as a key starting material for synthesizing novel photoinitiators. While 4,4'-dihydroxybenzophenone itself has limited water solubility, its hydroxyl groups provide reactive sites for chemical modification to enhance hydrophilicity. Strategies to improve the water solubility of benzophenone derivatives include:

Grafting onto hydrophilic polymers: Incorporating the benzophenone moiety into a water-soluble polymer backbone.

Introducing charged or polar functional groups: Attaching groups like quaternary ammonium salts or polyethylene (B3416737) glycol (PEG) chains.

Host-guest chemistry: Encapsulating the hydrophobic benzophenone derivative within a water-soluble host molecule, such as a cyclodextrin nih.gov.

The compound this compound, with its bulky and non-polar trimethylacetoxy groups, would be expected to have very low water solubility, making it unsuitable for direct use as a photoinitiator in aqueous hydrogel formulations. However, its synthesis from 4,4'-dihydroxybenzophenone highlights the potential for derivatization of the benzophenone core. By replacing the trimethylacetyl groups with hydrophilic moieties, it is conceivable to design water-soluble photoinitiators based on the 4,4'-disubstituted benzophenone scaffold for biomedical hydrogel fabrication.

| Photoinitiator Class | Mechanism | Key Challenge for Biomedical Use | Solubilization Strategy |

|---|---|---|---|

| Benzophenones | Type II (Hydrogen Abstraction) tandfonline.com | Low water solubility rsc.org | Chemical modification (e.g., adding polar groups) or host-guest encapsulation nih.gov |

Environmental and Toxicological Considerations of Benzophenone Derivatives

Occurrence and Fate in the Environment

Benzophenone (B1666685) derivatives can enter the environment through various pathways, primarily from wastewater treatment plant effluents that receive domestic and industrial discharges. nih.gov Their presence in the environment is influenced by their physicochemical properties, such as water solubility and lipophilicity, which vary among the different derivatives. nih.gov

Studies have detected various benzophenone derivatives in different environmental compartments:

Water: Benzophenones have been found in surface water, groundwater, and even drinking water. nih.gov For example, benzophenone-4 (BP-4) has been detected in influent and effluent wastewater, with concentrations in effluent reaching up to 1080 ng/L. nih.gov The removal efficiency of BP-4 in wastewater treatment plants can be variable, ranging from 5% to 91%. nih.gov

Soil and Sediment: Due to their potential for bioaccumulation, some benzophenone derivatives can adsorb to soil and sediment particles. thermofisher.com

Biota: The bioaccumulation of these compounds in aquatic organisms is a concern. nih.gov For instance, 4-methylbenzylidene camphor (B46023) (4-MBC), another UV filter, has been shown to bioaccumulate in fish. nih.gov

The environmental fate of benzophenone derivatives is determined by processes such as biodegradation and photodegradation. While some derivatives are biodegradable, the process can be slow and lead to the formation of metabolites that may also have environmental or toxicological significance.

Human Exposure Pathways

Human exposure to benzophenone derivatives is widespread and can occur through multiple routes. nih.gov The primary pathways of exposure include:

Dermal Absorption: This is a major route of exposure, particularly for benzophenones used as UV filters in sunscreens and other personal care products. nih.govnih.gov Studies have shown that compounds like benzophenone-3 (BP-3) can penetrate the skin and enter the bloodstream. nih.gov

Oral Ingestion: Ingestion can occur through the consumption of food and beverages contaminated with benzophenones that have migrated from food packaging materials. nih.govresearchgate.net Benzophenone and its derivatives are used as photoinitiators in printing inks for materials like cartonboard. researchgate.net Migration of these substances into food has been documented, with levels depending on factors such as the type of packaging, the food's fat content, and storage conditions. semanticscholar.org

Biomonitoring studies have detected various benzophenone derivatives in human samples, including urine, blood, and breast milk, confirming widespread exposure. hbm4eu.eu

Toxicological Endpoints and Health Risk Assessment

The toxicological effects of benzophenone derivatives have been investigated in numerous studies, revealing a range of potential health concerns. nih.gov It is important to reiterate that the following information is based on studies of various benzophenone derivatives, and the specific toxicity of 4,4'-Bis(trimethylacetoxy)benzophenone has not been extensively characterized.

Carcinogenicity Concerns

Some benzophenone derivatives have raised concerns regarding their potential carcinogenicity. Benzophenone itself has been classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B). industrialchemicals.gov.au Animal studies with benzophenone have shown evidence of carcinogenic activity, including increased incidences of kidney and liver tumors in rodents. industrialchemicals.gov.au The European Food Safety Authority (EFSA) has also noted that 4-methylbenzophenone (B132839) (4-MBP) is likely to be a carcinogen based on its chemical similarity to benzophenone. europa.eu

Endocrine-Disrupting Effects

A significant area of concern is the potential for benzophenone derivatives to act as endocrine-disrupting chemicals (EDCs). nih.govthermofisher.com EDCs can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects. nih.gov

Several benzophenone derivatives have demonstrated endocrine-disrupting activity in laboratory studies:

Estrogenic and Anti-androgenic Activity: Many benzophenones, including BP-1 and BP-3, have been shown to exhibit estrogenic (mimicking estrogen) and anti-androgenic (blocking testosterone) activity. hbm4eu.eu

Thyroid Disruption: Some studies suggest that certain benzophenones can interfere with thyroid hormone function. thermofisher.com

Reproductive and Developmental Effects: The endocrine-disrupting properties of these compounds have been linked to potential reproductive and developmental toxicities. nih.gov

The table below summarizes the endocrine-disrupting potential of some commonly studied benzophenone derivatives.

| Compound | Reported Endocrine-Disrupting Effects |

| Benzophenone-1 (BP-1) | Estrogenic and anti-androgenic activity in vitro. hbm4eu.eu |

| Benzophenone-3 (BP-3) | Estrogenic and anti-androgenic activity in vitro and in vivo. thermofisher.comhbm4eu.eu |

| 4-Hydroxybenzophenone | Estrogenic activity. |

| 4-Methylbenzophenone (4-MBP) | Limited data, but structural similarity to benzophenone raises concerns. europa.eu |

This table is for illustrative purposes and is based on data for benzophenone derivatives other than this compound.

Synergistic and Antagonistic Toxicity Effects

The assessment of health risks is further complicated by the fact that humans are often exposed to a mixture of chemicals. The combined exposure to multiple benzophenone derivatives or to benzophenones along with other environmental chemicals can result in synergistic (greater than additive) or antagonistic (less than additive) toxic effects.

For example, one study investigating the combined toxicity of UV filters and bisphenols found that certain mixtures exhibited strong synergistic effects, while others showed antagonistic interactions. hbm4eu.eu This highlights the complexity of assessing the real-world health risks of these compounds.

Regulatory Frameworks and Migration Studies (e.g., food packaging)

The potential for benzophenone derivatives to migrate from food packaging into food has led to regulatory scrutiny and the establishment of migration limits in some jurisdictions.

European Union: The EU has regulations governing the use of substances in food contact materials. For benzophenone, a specific migration limit (SML) of 0.6 mg/kg of food has been established. thermofisher.com Following the detection of 4-methylbenzophenone (4-MBP) in breakfast cereals, EFSA issued statements and highlighted the need for more data for a full risk assessment. europa.eu

United States: The Food and Drug Administration (FDA) has also addressed the use of certain substances in food packaging. The FDA has conducted hazard characterizations of photoinitiators, including benzophenone derivatives, used in printing inks on the exterior of food packaging due to their potential to migrate into food. fda.gov

Migration studies have demonstrated that the extent of migration depends on several factors:

Packaging Material: The type of packaging material (e.g., paperboard, plastic) and the presence of functional barriers can influence migration. semanticscholar.org

Food Type: Fatty foods are more susceptible to the migration of lipophilic compounds like many benzophenones. semanticscholar.org

Storage Conditions: Temperature and storage time can affect the rate of migration. semanticscholar.org

The table below presents findings from a study on the migration of certain benzophenone derivatives from paper and board food packaging.

| Compound | Detection in Packaging Samples | Migration Levels in Food |

| 4,4'-bis(dimethylamino)benzophenone (Michler's ketone) | Detected in 24-26% of samples at concentrations of 0.1-3.9 mg/kg. merckmillipore.com | No measurable migration at a detection limit of 2 µg/kg in the analyzed food samples. merckmillipore.com |

| 4,4'-bis(diethylamino)benzophenone (DEAB) | Detected in 4-12% of samples at concentrations of 0.1-0.7 mg/kg. merckmillipore.com | Not specified in the study. merckmillipore.com |

This table is for illustrative purposes and does not include data for this compound.